molecular formula C15H16O4 B8687698 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde CAS No. 192315-06-3

2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde

Cat. No. B8687698
M. Wt: 260.28 g/mol
InChI Key: JGEUJXVLIVMCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

192315-06-3

Product Name

2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde

InChI

InChI=1S/C15H16O4/c1-17-13-7-10(8-16)11-5-6-12(9-3-4-9)19-14(11)15(13)18-2/h5-9,12H,3-4H2,1-2H3

InChI Key

JGEUJXVLIVMCNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.4 g of (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzaldehyde were dissolved in 20 ml of N,N-diethyl-aniline, heated to 200° C. under argon and stirred at 200° C. for a further 1 hr. The solvent was distilled off at 90° C./1 mbar and the residue was extracted: 2×100 ml of diethyl ether, 2×100 ml of 1N HCl, 2×100 ml of saturated NaCl. The crude product was purified by two-fold silica gel chromatography with dichloromethane and, respectively, ethyl acetate/hexane 5:1. (RS)-2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-carbaldehyde was obtained as a brown oil (HPLC 96%).
Name
(RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzaldehyde
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 48 ml of morpholine in 50 ml of toluene was added dropwise over 1 hr. under argon to an ice-cold solution of 143 ml of sodium dihydrido-bis-(2-methoxyethoxy) aluminate (3.5M in toluene) diluted with 200 ml of toluene. The resulting reduction solution was then added dropwise under argon during 1 hr. to a solution, cooled to -35° C., of 46 g of methyl (RS)-2-cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-carboxylate in 200 ml of toluene and the mixture was stirred at -15° C. for a further 4 hrs. The reaction was stopped by the cautious addition of 40 ml of 3N NaOH and the mixture was left to warm. Extraction: 3×600 ml of ice-water, 1×600 ml of toluene. Chromatography: silica gel, hexane/ethyl acetate 5:1. Crystallization from diethyl ether/ hexane. (RS)-2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-carbaldehyde was obtained as a solid.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydrido-bis-(2-methoxyethoxy) aluminate
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

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